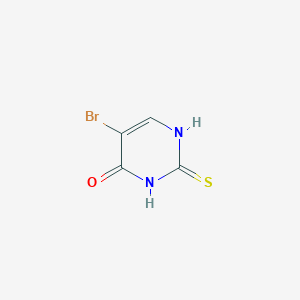

5-溴-2-硫尿嘧啶

描述

5-Bromo-2-thiouracil is a brominated derivative of uracil . It is known to incorporate into the growing melanin pigment of melanomas as false melanin precursors . It has been used as a promising agent for visualization of melanotic melanomas .

Synthesis Analysis

The synthesis of 5-Bromo-2-thiouracil involves reactions with thiourea in the presence of sodium ethoxide . It has been synthesized by the reactions of 4-methoxycoumarin and 3-chloro- and 3-bromo-4-methoxycoumarins .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-thiouracil is similar to that of uracil, with a bromine atom replacing a hydrogen atom .Chemical Reactions Analysis

5-Bromo-2-thiouracil predominantly captures low-energy electrons with kinetic energies near 0 eV . The abundance of bromine anions was rather low compared to a similar experiment with bromouracil .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-thiouracil are not explicitly mentioned in the papers retrieved. For more detailed information, you may refer to chemical databases or resources .科学研究应用

黑色素瘤定位和成像

5-溴-2-硫尿嘧啶因其在黑色素瘤定位和成像中的潜力而受到探索。2-硫尿嘧啶的衍生物,如 5-溴-2-硫尿嘧啶,已知可以整合到黑色素瘤的黑素色素中,充当假黑素前体。研究表明,放射性碘化的 5-碘-2-硫尿嘧啶在可视化黑色素瘤方面显示出前景。具体来说,用正电子发射同位素 76Br 标记 2-溴-2-硫尿嘧啶,允许使用正电子发射断层扫描 (PET) 来获得更高的空间分辨率和放射性浓度的体内定量,这可能有助于癌症诊断和治疗计划 (Tolmachev、Orlova 和 Sundin,2002)。

抑制肿瘤形成

关于 5-溴-2-硫尿嘧啶对肿瘤形成影响的研究表明,它可以抑制由根癌农杆菌引起的植物肿瘤类型冠瘿的形成。这种抑制作用是浓度依赖性的,并且该化合物在感染早期是有效的。这样的发现表明在研究肿瘤形成和开发抗肿瘤策略中具有潜在应用 (Bopp,2005)。

合成具有抗增殖活性的衍生物

5-溴-2-硫尿嘧啶新衍生物合成的研究显示,对各种人类癌细胞系具有显着的抗增殖活性,包括肝癌、结肠癌和乳腺癌细胞。这些合成的化合物,包括磺酰胺、甲硫醇衍生物和腙,已显示出中度至强烈的生长抑制作用,特别是对肝癌 HEPG2 细胞系。这些结果表明在癌症治疗中具有潜在应用 (Awad 等,2015)。

抗病毒活性

2-硫代嘧啶核苷类似物,包括 5-溴-2-硫尿嘧啶衍生物,因其抗病毒活性而受到研究。这些化合物已显示出对单纯疱疹病毒和水痘-带状疱疹病毒的抑制活性,表明它们在抗病毒治疗中的潜在用途 (Shigeta 等,1999)。

安全和危害

属性

IUPAC Name |

5-bromo-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2OS/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZMMVRSEVEBDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-thiouracil | |

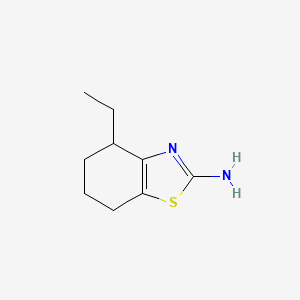

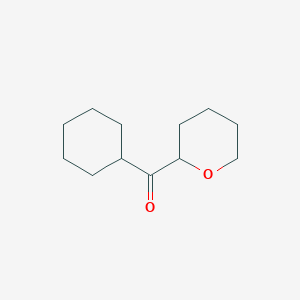

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B3213919.png)